(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid
Description
(2E)-3-(4-Oxochromen-3-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a chromene-derived substituent. The compound’s structure includes a prop-2-enoic acid backbone conjugated to a 4-oxochromen-3-yl group, a bicyclic system comprising a benzopyran core with a ketone at the 4-position . This structural arrangement confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.
Properties
IUPAC Name |
3-(4-oxochromen-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)6-5-8-7-16-10-4-2-1-3-9(10)12(8)15/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKDMUFCCJDYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
While specific industrial production methods for (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid side chain to a single bond, forming saturated derivatives.
Substitution: The chromone core can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated chromone derivatives.
Substitution: Formation of halogenated or nitrated chromone derivatives.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of the compound "(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid":
- Chemical Description and Synonyms:
-
Related Compounds:
- The search results mention several related coumarin compounds with similar structures, which are fluorescent and have potential applications in synthesis . These compounds include:
- 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dibutylamino)-4-ethyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
- 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dibutylamino)-4-methyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
- 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dimethylamino)-4-ethyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
- 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dimethylamino)-4-methyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
- 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dipropylamino)-4-ethyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
- 2-cyano-3-[4-[(E)-2-[4-[(E)-2-[7-(dipropylamino)-4-methyl-2-oxochromen-3-yl]ethenyl]phenyl]ethenyl]phenyl]prop-2-enoic acid
- The search results mention several related coumarin compounds with similar structures, which are fluorescent and have potential applications in synthesis . These compounds include:
- Structural Information:
- Lagopsis supina Extract (LSE) Research:
- Antioxidant activity of LSE
Mechanism of Action
The mechanism of action of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include cinnamic acid derivatives and chromene-containing prop-2-enoic acids. Key structural variations among these analogs lie in the substituents on the aromatic ring or heterocyclic systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Notable Functional Groups |
|---|---|---|
| (2E)-3-(4-Oxochromen-3-yl)prop-2-enoic acid | 4-Oxochromen-3-yl group fused to benzopyran | α,β-unsaturated acid, ketone |
| Cinnamic acid | Phenyl group | α,β-unsaturated acid |
| (E)-3-(4-Hydroxyphenyl)prop-2-enoic acid | 4-Hydroxyphenyl group | α,β-unsaturated acid, phenol |
| (E)-3-(4-Methoxyphenyl)prop-2-enoic acid | 4-Methoxyphenyl group | α,β-unsaturated acid, methoxy ether |
| (2E)-3-[4-(Difluoromethoxy)phenyl]prop-2-enoic acid | 4-Difluoromethoxyphenyl group | α,β-unsaturated acid, difluoromethoxy |
Key Observations :
- Substituents like methoxy or hydroxy groups on phenyl rings (e.g., in hydroxycinnamic acid) modulate electron density, affecting acidity and redox activity .
Key Observations :
- The 4-oxochromen group’s ketone may act as a hydrogen-bond acceptor, improving interactions with enzymatic active sites (e.g., cyclooxygenase or tyrosine kinases) .
- Compared to simpler cinnamic acids, the chromene system’s rigidity could reduce metabolic degradation, enhancing bioavailability .
Chemical Reactivity and Stability
- Acidity : The electron-withdrawing 4-oxochromen group increases the acidity of the α,β-unsaturated acid compared to phenyl-substituted analogs, influencing solubility and ionization in physiological conditions .
- Synthetic Accessibility : Unlike methoxy- or hydroxy-substituted cinnamic acids (synthesized via Claisen-Schmidt condensations), the chromene derivative likely requires multi-step synthesis, including cyclization to form the benzopyran core .
Biological Activity
(2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid, also known as a chromone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a chromone moiety, which is known for its ability to interact with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The structure of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid includes a propenoic acid functional group attached to a chromone backbone. This unique configuration imparts significant reactivity and potential bioactivity.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₉O₃ |
| Molecular Weight | 219.20 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Data not available |
Biological Activity
The biological activity of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid has been explored through various studies, revealing its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively neutralizes free radicals, which could be beneficial in preventing oxidative stress-related conditions.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.
The mechanism through which (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
- Activation of Antioxidant Enzymes : It might enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Induction of Apoptosis : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
- Study on Inflammatory Response : A study published in 2023 evaluated the effects of (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid on LPS-induced inflammation in murine macrophages. The results indicated a significant reduction in inflammatory markers, supporting its use as a therapeutic agent for chronic inflammatory diseases .
- Antioxidant Activity Assessment : Another investigation assessed the antioxidant properties using the DPPH assay, where the compound exhibited a dose-dependent scavenging effect on free radicals, highlighting its potential as a natural antioxidant .
- Antitumor Effects : A recent study focused on its anticancer effects on various cell lines, showing that treatment with (2E)-3-(4-oxochromen-3-yl)prop-2-enoic acid led to significant cell death in cancerous cells compared to normal cells, suggesting selective cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
